molecular formula C10H10F3NO2 B14845462 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

Cat. No.: B14845462
M. Wt: 233.19 g/mol
InChI Key: YWIPYHZRWKOXMI-UHFFFAOYSA-N
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Description

5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure, which includes a hydroxyl group (-OH) and dimethylamine (-N(CH3)2) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile.

    Hydrolysis: The benzonitrile is hydrolyzed using potassium carbonate (K2CO3) in the presence of 30% hydrogen peroxide (H2O2) to yield 3,5-bis(trifluoromethyl)benzamide.

    Dimethylation: The benzamide is then reacted with N,N-dimethylformamide dimethyl acetal to form the imine intermediate.

    Hydrolysis: The imine intermediate is hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-(trifluoromethyl)benzamide: Lacks the dimethylamine group.

    N,N-Dimethyl-2-(trifluoromethyl)benzamide: Lacks the hydroxyl group.

    5-Hydroxy-N,N-dimethylbenzamide: Lacks the trifluoromethyl group.

Uniqueness

5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (hydroxyl, dimethylamine, and trifluoromethyl) on the benzamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

5-hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H10F3NO2/c1-14(2)9(16)7-5-6(15)3-4-8(7)10(11,12)13/h3-5,15H,1-2H3

InChI Key

YWIPYHZRWKOXMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)C(F)(F)F

Origin of Product

United States

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